Boc-D-4-aminomethylphe(Boc)

Peptide Stability Protease Resistance D-Amino Acid

SPPS researchers requiring precise amine masking often encounter side reactions from unprotected 4-aminomethyl side chains, compromising peptide yield and purity. Boc-D-4-aminomethylphe(Boc) resolves this with orthogonal Boc groups on both the α-amine and the side-chain aminomethyl, enabling selective on-resin deprotection and high-fidelity coupling in Boc-strategy protocols. • D-stereochemistry confers inherent resistance to circulating proteases, extending in vivo half-life - a critical advantage over L-enantiomers for chronic dosing applications. • Direct precursor for incorporating the 4-aminomethylphenylalanine pharmacophore at the P2 position of Zika virus NS2B-NS3 protease inhibitors, enabling a key salt-bridge with Asp83. • Typically supplied at ≥95% purity; custom packaging and bulk quantities available upon inquiry for multi-gram to kilogram-scale needs.

Molecular Formula C20H30N2O6
Molecular Weight 394.5 g/mol
Cat. No. B15248527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-4-aminomethylphe(Boc)
Molecular FormulaC20H30N2O6
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H30N2O6/c1-19(2,3)27-17(25)21-12-14-9-7-13(8-10-14)11-15(16(23)24)22-18(26)28-20(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m1/s1
InChIKeySTTRTNHPKHDOLC-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-4-aminomethylphe(Boc) for Solid-Phase Peptide Synthesis: Procurement Specifications and Core Identity


Boc-D-4-aminomethylphe(Boc) is an orthogonally protected, non-canonical D-amino acid derivative, featuring tert-butyloxycarbonyl (Boc) protection at both the α-amine and the side-chain 4-aminomethyl moiety [1]. It is classified as an amino acid derivative and is a specialized building block for solid-phase peptide synthesis (SPPS), particularly within the Boc-strategy (acid-labile side-chain protection) [2]. Its molecular formula is C20H30N2O6, with a molecular weight of 394.5 g/mol, and commercial material is typically supplied at a purity of 95% [1].

Why Substituting Boc-D-4-aminomethylphe(Boc) with Unprotected or L-Configuration Analogs Compromises Peptide Fidelity and Bioactivity


Generic substitution of Boc-D-4-aminomethylphe(Boc) with its unprotected counterpart (H-D-4-aminomethylphe-OH) or its L-enantiomer (Boc-L-4-aminomethylphe(Boc)) is scientifically inadvisable due to two critical, non-interchangeable attributes: (1) the orthogonal Boc protection scheme, which ensures precise on-resin deprotection and coupling efficiency in SPPS, and (2) the D-stereochemistry, which confers resistance to proteolytic degradation and dictates distinct conformational preferences in the resultant peptide [1][2]. Using an unprotected analog would lead to uncontrolled branching or side reactions during synthesis, while using the L-enantiomer would yield a peptide with fundamentally different target binding and in vivo stability profiles, directly impacting assay reproducibility and downstream drug candidate viability [2].

Boc-D-4-aminomethylphe(Boc) Differentiated Evidence for Scientific Selection: Comparative Data Guide


D-Configuration Confers Resistance to Proteolytic Degradation vs. L-Enantiomer

The D-configuration of Boc-D-4-aminomethylphe(Boc) directly confers enhanced resistance to proteolytic degradation compared to its L-enantiomer, Boc-L-4-aminomethylphe(Boc). While specific quantitative stability data for this exact derivative is not directly published, class-level inference from D-amino acid incorporation studies indicates that peptides containing a D-amino acid in the P2 position exhibit a 2- to 10-fold increase in plasma half-life relative to their all-L counterparts, depending on the flanking sequence and protease environment [1]. This is a critical differentiator for developing long-acting peptide therapeutics or for studies requiring extended assay windows.

Peptide Stability Protease Resistance D-Amino Acid Therapeutic Peptides

Orthogonal Boc Protection Scheme Enables Selective Deprotection and SPPS Efficiency

Boc-D-4-aminomethylphe(Boc) utilizes a dual Boc protection strategy, which is orthogonal to the Fmoc/tBu SPPS approach. This is a key differentiator from the more common Fmoc-D-4-aminomethylphe(Boc), where the α-amine is protected with Fmoc [1]. In Boc-strategy SPPS, the side-chain Boc group remains intact during iterative Boc deprotection with TFA, only being removed at the final HF cleavage step. This prevents undesired side-chain reactions (e.g., intramolecular cyclization, oligomerization) during chain elongation, a risk that is not mitigated when using the monoprotected analog N-Boc-D-4-aminomethylphe (lacking side-chain protection) [2].

SPPS Orthogonal Protection Boc Chemistry Peptide Synthesis

P2 4-Aminomethylphenylalanine Moiety Forms a Critical Salt-Bridge in Zika Virus Protease Inhibition

Crystal structures of the Zika virus NS2B-NS3 protease in complex with a boronate inhibitor reveal that the P2 4-aminomethylphenylalanine moiety forms a specific salt-bridge with the nonconserved Asp83 of the NS2B cofactor [1]. This interaction is absent when the P2 position is occupied by a standard phenylalanine residue, which lacks the basic amine. While the inhibitor in this study uses an unprotected 4-aminomethylphenylalanine, Boc-D-4-aminomethylphe(Boc) serves as the essential, protected precursor for the incorporation of this key pharmacophore into peptide-based inhibitors via SPPS. The ability to introduce this specific salt-bridge interaction is a direct consequence of using this building block.

Zika Virus NS2B-NS3 Protease Protease Inhibitor Structure-Based Drug Design

Strategic Procurement Scenarios: When Boc-D-4-aminomethylphe(Boc) is the Optimal Choice


Design of Proteolytically Stable, D-Amino Acid-Containing Therapeutic Peptides

When developing peptide therapeutics for chronic dosing or in vivo applications where extended half-life is critical, Boc-D-4-aminomethylphe(Boc) is the preferred building block for introducing a D-amino acid at a specific position [1]. Its D-configuration confers inherent resistance to circulating proteases, a property not provided by its L-enantiomer or canonical L-amino acids. This scenario directly leverages the stability advantage highlighted in Evidence Item 1 of Section 3.

Boc-Strategy Solid-Phase Peptide Synthesis of Complex or Acid-Sensitive Sequences

For the synthesis of peptides containing acid-sensitive moieties or sequences prone to aggregation, the Boc-strategy SPPS using Boc-D-4-aminomethylphe(Boc) is essential [2]. Its fully acid-labile protecting groups are compatible with this approach and are orthogonal to the base-labile Fmoc group. This scenario directly addresses the orthogonal protection advantage detailed in Evidence Item 2, making this compound the only viable option for researchers committed to Boc chemistry.

Structure-Based Design of Inhibitors Targeting the Zika Virus NS2B-NS3 Protease

In medicinal chemistry programs aimed at inhibiting the Zika virus NS2B-NS3 protease, the incorporation of a 4-aminomethylphenylalanine residue at the P2 position is a validated strategy to achieve a crucial salt-bridge with Asp83 [3]. Boc-D-4-aminomethylphe(Boc) is the direct, protected precursor required to incorporate this pharmacophore into peptide or peptidomimetic inhibitors via SPPS. This application is directly supported by the structural biology evidence presented in Evidence Item 3.

Technical Documentation Hub

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